2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[2-nitro-4-[(4-pyrimidin-2-ylpiperazin-1-yl)methyl]phenyl]sulfanyl-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O2S2/c29-28(30)18-14-16(15-26-10-12-27(13-11-26)21-23-8-3-9-24-21)6-7-20(18)32-22-25-17-4-1-2-5-19(17)31-22/h1-9,14H,10-13,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDMMWQLRQTXXBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=C(C=C2)SC3=NC4=CC=CC=C4S3)[N+](=O)[O-])C5=NC=CC=N5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole (CAS No. 477869-48-0) is a member of the benzothiazole family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, biological activity, and potential applications of this compound based on various studies and research findings.
- Molecular Formula : C22H20N6O2S2
- Molecular Weight : 464.56 g/mol
- Boiling Point : 681.1 ± 65.0 °C (predicted)
- Density : 1.48 ± 0.1 g/cm³ (predicted)
- pKa : 5.58 ± 0.10 (predicted)
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study on thiazole and piperazine derivatives demonstrated moderate to good antimicrobial activity against various bacterial strains . The specific compound under review has shown potential in similar contexts, suggesting its efficacy as an antimicrobial agent.
| Compound | Antimicrobial Activity | Reference |
|---|---|---|
| 2-Nitro Benzothiazole Derivative | Moderate to Good | |
| Piperazine Derivatives | Variable |
Inhibition of Enzymatic Activity
Recent studies have highlighted the potential of benzothiazole derivatives as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH). These enzymes are involved in pain modulation and inflammation pathways, making them significant targets for therapeutic intervention . The compound's structural features may contribute to its ability to inhibit these enzymes effectively.
Structure-Activity Relationship (SAR)
A structure-activity relationship study of benzothiazole derivatives found that modifications to the piperazine and nitro groups can enhance biological activity. The presence of a pyrimidine moiety was noted to improve the affinity for sEH and FAAH inhibition, indicating that the compound's design is crucial for its pharmacological effects .
Study on Antinociceptive Effects
A notable study investigated the antinociceptive effects of benzothiazole derivatives in animal models. The findings suggested that compounds with similar structures to the one under review displayed significant pain-relieving properties when administered, supporting their potential use in pain management therapies .
Evaluation in Clinical Models
Further evaluation in clinical models is necessary to ascertain the safety and efficacy of this compound in humans. Preliminary results from animal studies indicate promising outcomes; however, comprehensive clinical trials are essential for validation.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below highlights key differences between the target compound and structurally related analogs:
*Note: Molecular data for the target compound is inferred from analogs.
Functional Group Analysis
- Nitro Group Positioning : The target compound’s 2-nitro group (vs. 4-nitro in ) may alter electronic distribution, affecting binding to nitroreductases or other targets.
- Piperazine vs.
- Pyrimidine vs. Trifluoromethylphenyl : The target’s pyrimidine group (vs. trifluoromethylphenyl in ) may enhance selectivity for pyrimidine-binding enzymes or receptors.
Research Implications
- The target compound’s 2-pyrimidinyl-piperazino group distinguishes it from simpler nitrobenzyl-piperazine analogs (), offering a scaffold for kinase inhibitor development.
- Its sulfanyl bridge aligns with antimicrobial pharmacophores (), warranting further exploration in pathogen models.
Q & A
Q. What are the recommended synthetic pathways for 2-[(2-Nitro-4-{[4-(2-pyrimidinyl)piperazino]methyl}phenyl)sulfanyl]-1,3-benzothiazole, and how can reaction conditions be optimized?
Methodology :
- Stepwise synthesis : Adapt protocols from analogous heterocyclic systems. For example, reduce nitro groups using Na₂S₂O₄ under acidic conditions (HCl), followed by coupling reactions to introduce the piperazinyl-pyrimidine moiety .
- Optimization : Use a split-plot experimental design (e.g., randomized blocks with split-split plots) to test variables like temperature, solvent polarity, and catalyst ratios. Replicate reactions in quadruplicate to ensure reproducibility .
Q. How can spectroscopic techniques (e.g., NMR, IR) be used to confirm the structural integrity of this compound?
Methodology :
- NMR : Compare aromatic proton signals (δ 7.0–8.5 ppm) and nitro group shifts (δ ~8.5–9.0 ppm) with literature data for similar benzothiazole derivatives .
- IR : Validate the presence of sulfanyl (C–S stretch at ~600–700 cm⁻¹) and nitro (N–O stretch at ~1500–1350 cm⁻¹) groups .
- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular weight and fragmentation patterns .
Q. What are the key considerations for assessing the compound’s stability under varying pH and temperature conditions?
Methodology :
- Accelerated stability studies : Incubate the compound in buffers (pH 3–10) at 25°C, 40°C, and 60°C. Monitor degradation via HPLC-UV at intervals (e.g., 0, 7, 14 days) .
- Kinetic analysis : Calculate degradation rate constants (k) and shelf-life predictions using Arrhenius equations .
Advanced Research Questions
Q. How can computational tools predict the environmental fate and biodegradation pathways of this compound?
Methodology :
- QSAR modeling : Use tools like EPI Suite to estimate physicochemical properties (logP, water solubility) and biodegradation potential .
- Molecular docking : Simulate interactions with environmental enzymes (e.g., cytochrome P450) to identify potential metabolites .
- Experimental validation : Perform microbial degradation assays in soil/water matrices, followed by LC-MS/MS to detect transformation products .
Q. What strategies are effective for resolving contradictions in reported pharmacological data (e.g., conflicting IC₅₀ values)?
Methodology :
Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?
Methodology :
Q. What advanced techniques are recommended for impurity profiling during scale-up synthesis?
Methodology :
- HPLC-DAD/MS : Detect and quantify impurities at <0.1% levels using orthogonal separation methods (C18 and HILIC columns) .
- Reference standards : Characterize impurities (e.g., de-nitro byproducts) via spiking experiments with synthesized standards .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
